molecular formula C14H18F2N2O2 B8165504 Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate

Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate

Cat. No.: B8165504
M. Wt: 284.30 g/mol
InChI Key: NQNWKNVBRLIFGH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzoate esters It features a benzoate core substituted with an amino group and a difluoropiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

    Introduction of the Difluoropiperidinyl Group: The difluoropiperidinyl group can be introduced via nucleophilic substitution reactions. For instance, 4,4-difluoropiperidine can be reacted with a suitable leaving group on the benzoate core under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The difluoropiperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Pharmaceutical Research: It serves as a lead compound for the development of drugs targeting specific biological pathways.

    Chemical Biology: It is employed in the study of enzyme-substrate interactions and receptor binding studies.

    Industrial Chemistry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidinyl group may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate can be compared with other benzoate esters and piperidine derivatives:

    Ethyl 4-aminobenzoate: Lacks the difluoropiperidinyl group, resulting in different biological activity and chemical properties.

    Ethyl 3-amino-4-(4-fluoropiperidin-1-yl)benzoate: Contains a monofluoropiperidinyl group, which may affect its binding affinity and pharmacokinetic profile.

    Ethyl 3-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate: The presence of methyl groups instead of fluorine atoms can lead to variations in hydrophobicity and metabolic stability.

This compound stands out due to its unique difluoropiperidinyl moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c1-2-20-13(19)10-3-4-12(11(17)9-10)18-7-5-14(15,16)6-8-18/h3-4,9H,2,5-8,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNWKNVBRLIFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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